N-(4-methoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
N-(4-methoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a dihydropyrazine core substituted with a 4-methylphenyl group and a ketone at position 2. The acetamide moiety is linked via a sulfanyl bridge to the dihydropyrazine ring, while the 4-methoxyphenyl group contributes to the molecule’s electronic and steric profile.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[4-(4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-14-3-7-16(8-4-14)23-12-11-21-19(20(23)25)27-13-18(24)22-15-5-9-17(26-2)10-6-15/h3-12H,13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERNVBLYSYKAEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials
Formation of the Dihydropyrazinyl Ring: This step involves the cyclization of appropriate precursors under controlled conditions, often using a catalyst to facilitate the reaction.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the dihydropyrazinyl intermediate.
Coupling of Methoxyphenyl and Methylphenyl Groups: The final step involves the coupling of the methoxyphenyl and methylphenyl groups to the dihydropyrazinyl sulfanyl acetamide core, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the sulfanyl group to a thiol.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-methoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acetamide and Pyrazine Moieties
The structural analogs of the target compound primarily differ in substituents on the phenyl rings and the heterocyclic core. Key examples include:
Implications of Substituents :
- Electron-donating groups (e.g., 4-methoxy) on the acetamide phenyl ring improve solubility but may reduce membrane permeability.
- Benzyl vs. phenyl substitutions (e.g., 899759-85-4) alter steric effects, influencing binding pocket interactions .
Heterocyclic Core Modifications
Variations in the heterocyclic backbone significantly impact molecular geometry and electronic properties:
- Thieno[3,2-d]pyrimidinone Core (): The compound N-(4-methoxyphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide replaces the dihydropyrazine with a thienopyrimidinone system.
- Oxadiazole Core (): N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) features an oxadiazole ring.
Core Comparison :
- Dihydropyrazine : Offers partial aromaticity and planarity, facilitating interactions with flat binding sites.
- Thienopyrimidinone: Adds rigidity and electron-deficient regions, which may improve affinity for polar targets .
Biological Activity
N-(4-methoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential therapeutic applications. This article examines its biological activities, synthesis, and relevant research findings.
Chemical Structure
The compound has the following molecular formula: C24H25N3O3S. Its structure includes a methoxyphenyl group, a dihydropyrazine moiety, and a sulfanyl linkage, which are critical for its biological activity.
Biological Activities
Research indicates that compounds with similar structures exhibit a variety of biological activities:
- Antimicrobial Activity : Compounds in the phenoxy-N-arylacetamide class have shown effectiveness against various bacterial strains. For instance, studies have documented significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .
- Antiviral Properties : Some derivatives have demonstrated antiviral activity, particularly against viruses like influenza and HIV .
- Anti-diabetic Effects : The compound has been noted for its potential in managing blood glucose levels, with studies indicating that similar structures can enhance insulin sensitivity .
- Anti-inflammatory and Analgesic Activities : Research has shown that related compounds possess anti-inflammatory properties, which may be beneficial in treating conditions like arthritis .
- Anticancer Potential : Various studies have suggested that compounds with similar scaffolds can inhibit cancer cell proliferation in vitro and in vivo .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A study conducted by Berest et al. (2011) evaluated the antimicrobial efficacy of phenoxy-N-arylacetamides. The results indicated a significant reduction in bacterial growth in treated samples compared to controls.
- Anti-diabetic Research : Hsieh et al. (2012) reported that compounds similar to this compound exhibited enhanced glucose uptake in muscle cells, suggesting potential for diabetes management.
- Cancer Inhibition : Rani et al. (2014) investigated the anticancer properties of related compounds and found that they induced apoptosis in various cancer cell lines, highlighting their potential as therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
